2-Amino-4-chloro-5-nitrophenol

Catalog No.
S1532098
CAS No.
6358-07-2
M.F
C6H5ClN2O3
M. Wt
188.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-5-nitrophenol

CAS Number

6358-07-2

Product Name

2-Amino-4-chloro-5-nitrophenol

IUPAC Name

2-amino-4-chloro-5-nitrophenol

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H,8H2

InChI Key

ZARYBZGMUVAJMK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N

solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)

Canonical SMILES

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])O)N

Synthesis of Organic Single Crystals

Synthesis of Achiral Analogs of Duocarmycin SA

Production of Various Compounds

Synthesis of Benzoxazole Derivatives

2-Amino-4-chloro-5-nitrophenol is an organic compound with the molecular formula C6_6H5_5ClN2_2O3_3. It appears as an orange powder that can darken upon heating. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group on a phenolic structure, making it a member of the class of chloronitrophenols. Its chemical structure contributes to its reactivity and potential applications in various fields, including dyes and pharmaceuticals .

There is no documented research on a specific mechanism of action for ACNP in biological systems.

ACNP is listed as a hazardous substance []. Here are some potential safety concerns:

  • Toxicity: Due to the presence of the nitro group, ACNP might be toxic upon ingestion, inhalation, or skin contact [].
  • Skin and Eye Irritation: The nitro group and the phenol group can potentially cause skin and eye irritation [].
Due to its functional groups:

  • Nitration: The nitro group can undergo further nitration under specific conditions, introducing additional nitro groups.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron or zinc in acidic conditions.
  • Acylation: The amino group can react with acylating agents to form amides.
  • Alkaline Hydrolysis: This compound can also undergo alkaline hydrolysis, leading to the formation of phenolic derivatives .

Several methods exist for synthesizing 2-amino-4-chloro-5-nitrophenol:

  • Starting from 2-amino-4-chlorophenol:
    • Acetylation with acetic anhydride to form 2-acetamido-4-chlorophenol.
    • Cyclization in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
    • Nitration of the benzoxazole to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
    • Alkaline hydrolysis followed by acidification to obtain 2-amino-4-chloro-5-nitrophenol .
  • Alternative Methods:
    • Direct nitration of 2-amino-4-chlorophenol using mixed acids under controlled conditions .

2-Amino-4-chloro-5-nitrophenol finds applications in various domains:

  • Dyes: It serves as a precursor in the synthesis of hair dyes and color couplers due to its strong coloring properties.
  • Pharmaceuticals: Potential use in developing antimicrobial agents or other therapeutic compounds.
  • Chemical Intermediates: Utilized in organic synthesis for producing other chemical compounds .

Studies on the interactions of 2-amino-4-chloro-5-nitrophenol with other chemicals reveal its reactivity towards strong oxidizing agents, which could lead to hazardous situations if not managed properly. Additionally, its biological interactions suggest potential uses in medical applications but also necessitate safety precautions due to its irritant properties .

Several compounds share structural similarities with 2-amino-4-chloro-5-nitrophenol:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-nitrophenolAmino and nitro groups on phenolic ringLacks chlorine; primarily used as an intermediate in pharmaceuticals.
4-Chloro-3-nitrophenolNitro and chloro groupsCommonly used in dye manufacturing; different positioning of functional groups affects reactivity.
3-Amino-4-chlorophenolAmino and chloro groupsSimilar reactivity but different applications in dye chemistry.

These compounds exhibit varying degrees of reactivity and biological activity, making them suitable for different applications while highlighting the unique properties of 2-amino-4-chloro-5-nitrophenol .

Physical Description

2-amino-4-chloro-5-nitrophenol is an orange powder that turns dark at 392°F. (NTP, 1992)

XLogP3

1.2

Melting Point

437 °F (Decomposes) (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 73 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 72 of 73 companies with hazard statement code(s):;
H302 (98.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (54.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (98.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (98.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (45.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

6358-07-2
6358-02-7

Wikipedia

2-Amino-4-chloro-5-nitrophenol

General Manufacturing Information

Phenol, 2-amino-4-chloro-5-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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